molecular formula C7H5Br2F B038247 2-Bromo-5-fluorobenzyl bromide CAS No. 112399-50-5

2-Bromo-5-fluorobenzyl bromide

Cat. No. B038247
M. Wt: 267.92 g/mol
InChI Key: CZLWYKAZAVYQIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzyl compounds often involves the use of halogenation reactions, where specific conditions facilitate the introduction of bromine and fluorine atoms onto the benzyl ring. For instance, the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2-fluorobenzyl bromide, yielding good results under specific conditions (Mohideen et al., 2017). Such methodologies could potentially be adapted for the synthesis of 2-Bromo-5-fluorobenzyl bromide by altering the halogenation agents and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzyl compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule. For instance, the crystal structure of similar compounds reveals an orthorhombic space group, suggesting a rigid and well-defined molecular geometry that could influence the compound's chemical behavior (Mohideen et al., 2017).

Chemical Reactions and Properties

The presence of bromine and fluorine atoms in 2-Bromo-5-fluorobenzyl bromide significantly impacts its reactivity. These halogens are known for their ability to participate in various organic reactions, such as nucleophilic substitutions, making the compound a versatile intermediate in organic synthesis. The synthesis of 2-bromo-3-fluorobenzonitrile through halodeboronation demonstrates the potential reactivity of similar halogenated compounds (Szumigala et al., 2004).

Physical Properties Analysis

The physical properties of 2-Bromo-5-fluorobenzyl bromide, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The halogen atoms contribute to its polarity, affecting solubility in various solvents. These properties are essential for determining the compound's suitability in different chemical reactions and applications.

Chemical Properties Analysis

2-Bromo-5-fluorobenzyl bromide's chemical properties, including reactivity towards nucleophiles and electrophiles, are key to its utility in synthesis. Its ability to undergo further functionalization makes it a valuable building block in organic chemistry. Studies on similar compounds highlight the impact of halogen atoms on chemical stability and reactivity, providing insights into handling and potential chemical transformations (Szumigala et al., 2004).

Scientific Research Applications

  • In Elimination Reactions : It's used to study elimination reactions of 1-phenylethyldimethylsulfonium bromide in ethanol, providing insights into reaction mechanisms (Roe & Saunders, 1977).

  • Synthesis of Complexes : It aids in synthesizing triclinic and monoclinic complexes, contributing to the development of new molecular structures (Jing & Img, 2003).

  • Enzyme Inhibition Studies : It acts as a competitive inhibitor for benzoylformate decarboxylase, a key enzyme in biochemical processes (Reynolds et al., 1988).

  • Asymmetric Synthesis in PET Imaging : It's utilized in the asymmetric synthesis of fluorinated α-amino acids for radiotracers in Positron Emission Tomography (PET), crucial for medical imaging (Zaitsev et al., 2002).

  • Solvolysis Studies : Its role in solvolysis studies of benzyl and benzoyl halides expands our understanding of chemical reactions (Park et al., 2019).

  • Preparation of N-dialkyled Products : It is used in creating N-dialkyled products or ethers from sulfamic esters under specific conditions (Debbabi et al., 2005).

  • Synthesis of Labeled Neuroleptics : It contributes to synthesizing labeled neuroleptics, aiding in neurological research (Hatano et al., 1991).

Safety And Hazards

2-Bromo-5-fluorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage, and it may cause respiratory irritation . It should be stored in a corrosive resistant container with a resistant inner liner . It is also recommended to store it locked up .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLWYKAZAVYQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333756
Record name 2-Bromo-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzyl bromide

CAS RN

112399-50-5
Record name 2-Bromo-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(bromomethyl)-4-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of (2-bromo-5-fluorophenyl)methanol (11, 4.10 g, 20.0 mmol) in dry DME (40 mL) at 0° C. was added a solution of PBr3 (3.25 g, 12.0 mmol) in dry DME (40 mL) dropwise. The mixture was then slowly warmed up to RT and stirred at for another 3 h. The mixture was diluted with water (100 mL), and extracted with 1:1 petroleum-ether-EtOAc (100 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4 and concentrated to give 1-bromo-2-(bromomethyl)-4-fluorobenzene (12).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 18.9 g (100 mmol) of 2-bromo-5-fluorotoluene, 17.8 g (100 mmol) of N-bromosuccinimide, 400 mg of benzoyl peroxide, and 200 ml of CCl4 were refluxed for 2 h. The resulting mixture was filtered through a glass frit (G2), and the precipitate was additionally washed with 3×50 ml of CCl4. The combined filtrate was evaporated to dryness. Fractional distillation of the residue (bp 92-96° C./ 4 mm Hg) gave the title product as colorless oil. Yield 19.0 g (71%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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